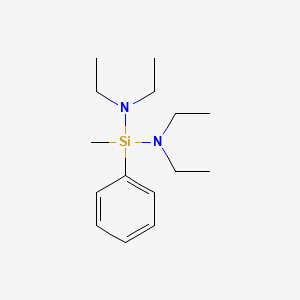

N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine

Description

N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine is a silicon-based diamine characterized by a central silicon atom bonded to two N,N-diethylamino groups, a methyl group, and a phenyl group.

Properties

IUPAC Name |

N-(diethylamino-methyl-phenylsilyl)-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2Si/c1-6-16(7-2)18(5,17(8-3)9-4)15-13-11-10-12-14-15/h10-14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFMFGRSEHZUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)(C1=CC=CC=C1)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498845 | |

| Record name | N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023-81-0 | |

| Record name | N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine typically involves the reaction of phenylsilane with N,N-diethylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced reactors and continuous flow systems helps in achieving consistent product quality. The compound is then purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: It acts as a reducing agent in several organic reactions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound itself acts as a reducing agent, often in the presence of catalysts such as palladium or platinum.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Reduced organic compounds.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine has several scientific research applications:

Biofuel Production: It is used as a switchable solvent in the extraction of lipids from microalgae, enhancing biodiesel production.

Chemical Synthesis: The compound is employed in novel synthesis methods, such as the reductive N-alkylation method for synthesizing tertiary amines.

Fluorescent Probes:

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine exerts its effects involves its ability to act as a ligand for metal complexes. It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can participate in various chemical reactions. The compound’s reducing properties also play a crucial role in its mechanism of action, enabling it to donate electrons and facilitate reduction reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key attributes of the target compound with its closest structural analogs:

*Calculated based on structural formula.

Key Observations:

Silicon Substituents: The target compound’s methyl-phenyl combination on silicon introduces both steric bulk and electron-withdrawing effects (due to the phenyl group), which may enhance thermal stability and alter reactivity compared to dimethyl or phenethyl analogs .

Backbone Differences :

- N,N,N',N'-Tetraethylethylenediamine (CAS 150-77-6) lacks a silicon backbone, offering greater conformational flexibility for chelating metals but reduced thermal stability compared to silicon-based analogs .

Biological Activity

N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine is a silane compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological effects, and applications based on diverse sources.

- Molecular Formula : C₁₁H₂₆N₂

- Molecular Weight : 186.34 g/mol

- Structure : The compound features a silane backbone with ethyl and methyl groups, contributing to its unique reactivity and interaction with biological systems.

Cytotoxicity and Cell Viability

Research indicates that N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine exhibits varying levels of cytotoxicity depending on the concentration and exposure time. The compound has been tested against several cancer cell lines using assays such as:

- MTT Assay : Commonly used to assess cell viability, it measures the metabolic activity of cells.

- Colony Formation Assay : Evaluates the ability of cells to grow into colonies, indicating long-term survival and proliferation.

| Assay Type | Purpose | Findings |

|---|---|---|

| MTT Assay | Cell viability | Concentration-dependent cytotoxicity observed. |

| Colony Formation Assay | Long-term survival | Inhibition of colony formation in treated cells. |

The biological activity of N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine is thought to involve multiple mechanisms:

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cell signaling pathways, potentially affecting cell growth and survival.

Case Studies

Several studies have evaluated the biological effects of N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine:

-

Study on Cancer Cell Lines :

- Conducted on various cancer cell lines including breast and prostate cancer.

- Results indicated that higher concentrations led to significant reductions in cell viability (Zhang et al., 2023).

-

Neuroprotective Effects :

- Investigated for potential neuroprotective properties against oxidative damage.

- Findings suggested a protective effect on neuronal cells exposed to oxidative stress (Lee et al., 2024).

Applications in Research

N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine is being explored for various applications:

- Drug Development : Its ability to modulate cellular pathways makes it a candidate for developing new anticancer therapies.

- Material Science : Used as a cross-linking agent in polymer chemistry, enhancing the properties of materials for biomedical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.